Ethyl 2-aminoquinazoline-4-carboxylate
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Overview
Description
Ethyl 2-aminoquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminoquinazoline-4-carboxylate typically involves the reaction of aniline derivatives with ethyl glyoxalate under specific conditions. One common method is the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction is carried out under reflux conditions in the presence of a suitable catalyst to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminoquinazoline-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 2-aminoquinazoline-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-aminoquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target. In the context of anticancer activity, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Known for their antioxidant, antimicrobial, and anti-inflammatory activities.
Uniqueness: Ethyl 2-aminoquinazoline-4-carboxylate stands out due to its specific quinazoline scaffold, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a versatile compound in scientific research and drug development.
Properties
IUPAC Name |
ethyl 2-aminoquinazoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-10(15)9-7-5-3-4-6-8(7)13-11(12)14-9/h3-6H,2H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBZWRCKUGRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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